![molecular formula C20H12N2O4 B14681983 (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene CAS No. 30084-68-5](/img/structure/B14681983.png)
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is an organic compound belonging to the class of nitrofluorenes This compound is characterized by the presence of a nitro group and a fluorene backbone, which is further substituted with a nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves a multi-step process. One common method includes the nitration of fluorene to introduce the nitro group, followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparison with Similar Compounds
2-nitrofluorene: Lacks the nitrophenylmethylidene group, making it less complex.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the fluorene backbone.
9-fluorenone: Contains the fluorene backbone but lacks the nitro and nitrophenylmethylidene groups.
Uniqueness: (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is unique due to the combination of the nitro group, fluorene backbone, and nitrophenylmethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
CAS No. |
30084-68-5 |
|---|---|
Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12N2O4/c23-21(24)14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(25)26)12-20(18)19/h1-12H/b19-11- |
InChI Key |
NKGMHUXCLKRPBF-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


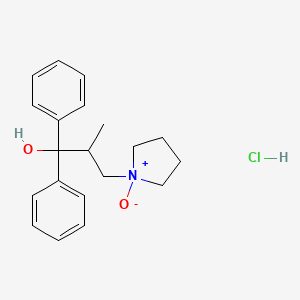
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

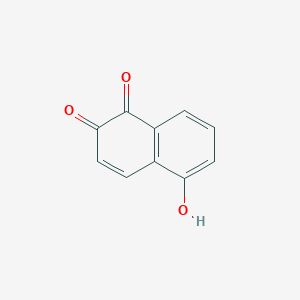
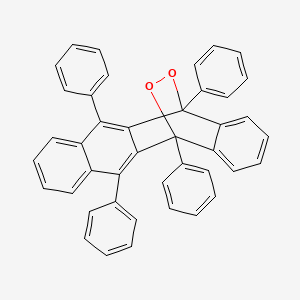
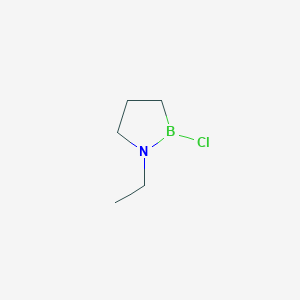
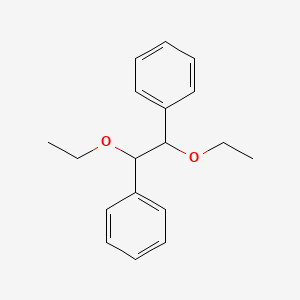
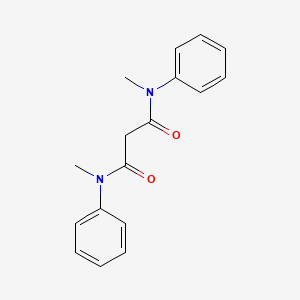

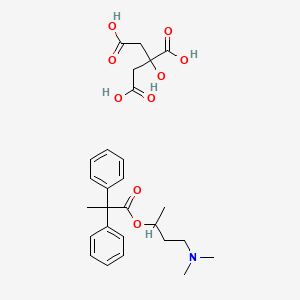

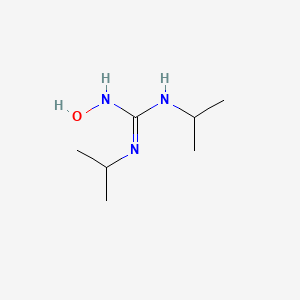
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
phosphanium bromide](/img/structure/B14681996.png)
